molecular formula C14H10F3NO3 B1336220 2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline CAS No. 924858-70-8

2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline

Cat. No.: B1336220
CAS No.: 924858-70-8
M. Wt: 297.23 g/mol
InChI Key: ICUFTYWJOLWCGY-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline is an organic compound that features a benzodioxole moiety and a trifluoromethyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Aniline: The final step involves the coupling of the benzodioxole and trifluoromethyl intermediates with aniline under palladium-catalyzed conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzodioxole moiety can contribute to specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yloxy)-4-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.

    2-(1,3-Benzodioxol-5-yloxy)-5-(difluoromethyl)aniline: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

    2-(1,3-Benzodioxol-5-yloxy)-5-(methyl)aniline: Similar structure but with a methyl group instead of trifluoromethyl.

Uniqueness

2-(1,3-Benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline is unique due to the presence of both the benzodioxole and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and potential for specific binding interactions in biological systems.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)8-1-3-11(10(18)5-8)21-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUFTYWJOLWCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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